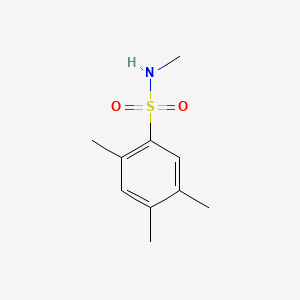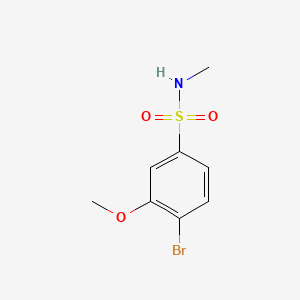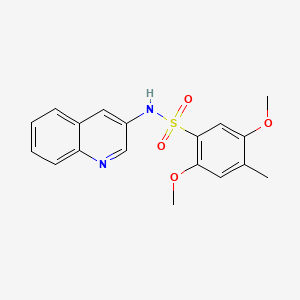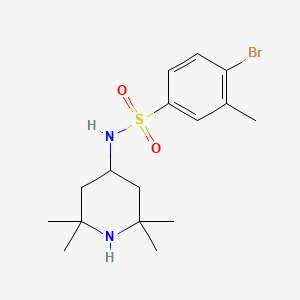amine CAS No. 1246822-52-5](/img/structure/B602993.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a hydroxyethyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or pyridine.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of 2-aminoethanol, resulting in the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
化学反応の分析
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 5-chloro-N-(2-oxoethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Reduction: The major product is N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used, such as 5-azido-N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
科学的研究の応用
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-chloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: This compound has a methoxy group instead of a pentyloxy group.
5-chloro-N-(2-hydroxyethyl)-1-methyl-N-propyl-1H-imidazole-4-sulfonamide: This compound has an imidazole ring instead of a benzenesulfonamide core.
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, methyl, and pentyloxy groups in the benzenesulfonamide core provides distinct properties that differentiate it from similar compounds.
特性
CAS番号 |
1246822-52-5 |
|---|---|
分子式 |
C14H22ClNO4S |
分子量 |
335.8g/mol |
IUPAC名 |
5-chloro-N-(2-hydroxyethyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO4S/c1-3-4-5-8-20-13-9-11(2)12(15)10-14(13)21(18,19)16-6-7-17/h9-10,16-17H,3-8H2,1-2H3 |
InChIキー |
DRJYVFHOXXYRQB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)


amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)

![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602931.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
